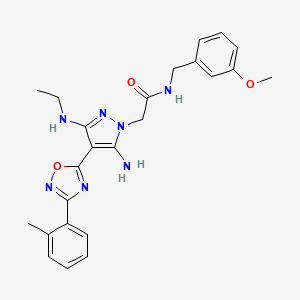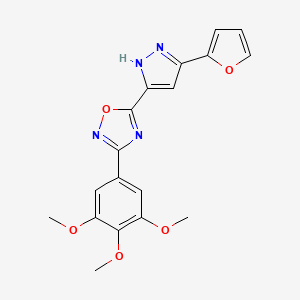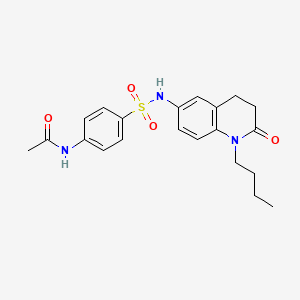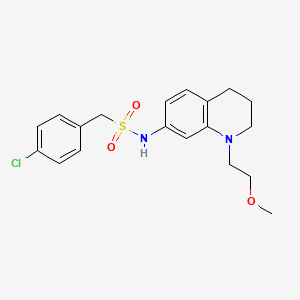
1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Synthesis of Isoquinolines : Compounds similar to the target chemical have been utilized in the synthesis of isoquinolines. For instance, N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolins were oxidized to produce title compounds with specific structural features (Hoshino, Suzuki, & Ogasawara, 2001).
Renal Vasodilation Activity : Research shows that derivatives of tetrahydroisoquinoline, similar in structure to the target compound, have exhibited potent renal vasodilation activities, suggesting their potential therapeutic applications (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).
Microwave-Assisted Cleavage : Studies involving microwave-assisted cleavage of related compounds indicate the potential for rapid demethylation, which is significant in radiochemistry and for synthesizing precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).
Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides, akin to the target compound, have been identified as potent inhibitors of methionine aminopeptidase, a process significant in enzymatic reactions and potential therapeutic interventions (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Intramolecular Hydrogen Bonds : Research on compounds structurally related to the target chemical has highlighted the significance of intramolecular hydrogen bonds in chemistry, particularly in the synthesis of complex molecular structures (Li & Sammes, 1983).
Asymmetric Synthesis of Isoquinolines : Derivatives of tetrahydroisoquinoline have been used in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, indicating their role in producing enantiomerically pure compounds, which is vital in pharmaceutical chemistry (Wünsch & Nerdinger, 1999).
Docking Studies and Crystal Structure Analysis : Similar compounds have been used in docking studies and crystal structure analysis to understand their orientation and interaction in enzyme active sites, aiding in the development of new drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Reduction of Nitroarenes and Azaaromatic Compounds : Research has shown the use of compounds structurally similar to the target chemical in the reduction of nitroarenes to aminoarenes, an important process in chemical synthesis (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Synthesis of Iminooxime Ligands and Their Complexes : Studies have been conducted on the synthesis of ligands and complexes using compounds with similar molecular structures, which have implications in catalysis and material science (Mutlu & Irez, 2008).
Sulfonamide Synthesis : The synthesis and characterization of compounds structurally related to the target chemical have been extensively studied, contributing to the understanding of sulfonamide chemistry and its applications (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-25-12-11-22-10-2-3-16-6-9-18(13-19(16)22)21-26(23,24)14-15-4-7-17(20)8-5-15/h4-9,13,21H,2-3,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOBZMSHHYEIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


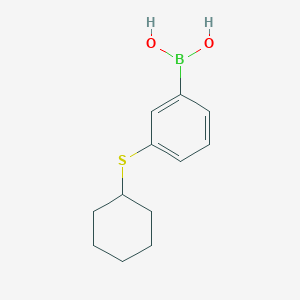
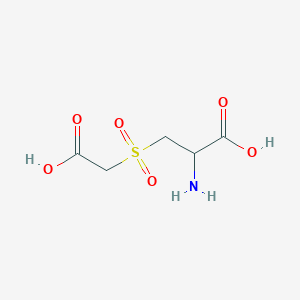

![2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2919475.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2919478.png)

![6-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline](/img/structure/B2919482.png)

